REACTION_SMILES
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[C:11](#[N:12])[c:13]1[cH:14][c:15]([C:16](=[O:17])[Cl:18])[cH:19][cH:20][cH:21]1.[CH2:1]1[CH2:2][NH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[CH2:10]1.[CH3:22][CH2:23][N:24]([CH2:25][CH3:26])[CH2:27][CH3:28].[Cl:29][CH2:30][Cl:31]>>[CH2:1]1[CH2:2][N:3]([C:16]([c:15]2[cH:14][c:13]([C:11]#[N:12])[cH:21][cH:20][cH:19]2)=[O:17])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccc(C(=O)Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)CCCN2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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N#Cc1cccc(C(=O)N2CCCc3ccccc32)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |